molecular formula C23H19N3OS B5017772 1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea

1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea

Cat. No.: B5017772
M. Wt: 385.5 g/mol
InChI Key: MKQOFQVTFDZXID-UHFFFAOYSA-N
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Description

1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a thiazole ring, a benzhydryl group, and a phenylurea moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of Phenylurea Moiety: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the phenylurea moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or phenylurea moieties are replaced with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, with studies focusing on its activity against certain diseases and its role in drug development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylurea can be compared with other similar compounds, such as:

    1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide: This compound shares the thiazole and benzhydryl groups but differs in the presence of a bromoadamantane moiety.

    1-(4-Benzhydryl-1,3-thiazol-2-yl)-3-phenylthiourea: Similar to the phenylurea compound, but with a thiourea moiety instead of a urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-benzhydryl-1,3-thiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-22(24-19-14-8-3-9-15-19)26-23-25-20(16-28-23)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,21H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQOFQVTFDZXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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